molecular formula C15H12FN5O3 B11100605 8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione

8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione

Cat. No.: B11100605
M. Wt: 329.29 g/mol
InChI Key: RKBCDQZWPNIFOC-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Reaction Conditions: These may involve cyclization reactions, substitution reactions, or condensation reactions.

      Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is limited.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions can yield various products, such as substituted imidazo[2,1-f]purine derivatives.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and drug design.

      Biology: It may serve as a scaffold for developing bioactive molecules.

      Medicine: Research could explore its potential as an anticancer, antiviral, or anti-inflammatory agent.

      Industry: Its applications in industry are yet to be fully explored.

  • Mechanism of Action

    • The exact mechanism remains elusive due to limited data. it likely interacts with specific molecular targets or pathways to exert its effects.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The 4-fluorophenyl substitution sets it apart from other related compounds.

    Remember that while I’ve provided information based on available data, further research and experimental studies are essential for a comprehensive understanding of this compound

    Properties

    Molecular Formula

    C15H12FN5O3

    Molecular Weight

    329.29 g/mol

    IUPAC Name

    6-(4-fluorophenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione

    InChI

    InChI=1S/C15H12FN5O3/c1-18-12-11(13(23)19(2)15(18)24)20-7-10(22)21(14(20)17-12)9-5-3-8(16)4-6-9/h3-6H,7H2,1-2H3

    InChI Key

    RKBCDQZWPNIFOC-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=C(C(=O)N(C1=O)C)N3CC(=O)N(C3=N2)C4=CC=C(C=C4)F

    Origin of Product

    United States

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